molecular formula C41H52N4O4S B192934 Cenicriviroc CAS No. 497223-25-3

Cenicriviroc

Numéro de catalogue: B192934
Numéro CAS: 497223-25-3
Poids moléculaire: 696.9 g/mol
Clé InChI: PNDKCRDVVKJPKG-WHERJAGFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cenicriviroc (CVC) is a dual CCR2/CCR5 antagonist with nanomolar potency against both chemokine receptors . Initially developed for HIV-1 infection, it inhibits viral entry by blocking CCR5, a coreceptor for R5-tropic HIV strains, while its CCR2 antagonism provides anti-inflammatory and antifibrotic effects . CVC has a long half-life (~20–40 hours in humans), enabling once-daily dosing . Beyond HIV, it is under investigation for nonalcoholic steatohepatitis (NASH), liver fibrosis, neuropathic pain, and diabetic neuropathy due to its immunomodulatory properties .

Méthodes De Préparation

Chemical Synthesis of Cenicriviroc

The core structure of this compound, a benzazocine derivative, is synthesized through multi-step organic reactions. Key intermediates include:

  • (<S',E')-8-(4-(2-Butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydrobenzo[/]azocine-5-carboxamide .

Synthetic Route

The synthesis involves:

  • Coupling reactions to assemble the benzazocine backbone.

  • Sulfoxidation to introduce the sulfinyl group, critical for CCR2/CCR5 binding .

  • Salt formation with methanesulfonic acid to yield this compound mesylate, enhancing solubility and stability .

U.S. Patent No. 8,183,273 details the use of methanesulfonic acid in ethyl acetate/acetonitrile mixtures to precipitate the mesylate salt .

Crystallization and Polymorph Control

Crystalline forms of CVC mesylate are pivotal for consistent bioavailability. Multiple patents describe solvent-based crystallization techniques:

Solvent Systems

Solvent CombinationConditionsOutcomeSource
Ethyl acetate/acetonitrileStirring, seeding, 20°CBright yellow crystalline form
Acetone/acetonitrileIce-cooling, 40°C dryingYellow crystals (melting point 145.5–147.5°C)
2-ButanoneRecrystallizationHigh-purity mesylate salt

Key Insight: Seeding with pre-formed crystals ensures reproducible polymorphic Form A, characterized by X-ray diffraction peaks at 7.8°, 15.6°, and 23.5° 2θ .

Salt Formation and Stability Optimization

CVC’s weak basicity (pKa ~4.5) necessitates salt formation for oral bioavailability. Methanesulfonic acid (mesylate) is preferred due to:

  • Enhanced solubility in gastric pH (<2) .

  • Stability under accelerated conditions (40°C/75% RH for 6 months) .

Mesylation Protocol

  • Dissolve CVC free base in ethyl acetate/acetonitrile (1:1).

  • Add methanesulfonic acid (1.01 equivalents) dropwise.

  • Seed with Form A crystals and stir at 20°C for 8 hours .

  • Filter and wash with chilled ethyl acetate to yield >99% purity .

Formulation Strategies for Oral Delivery

Fumaric Acid Microenvironment Tablets

To overcome pH-dependent solubility, a dry granulation method was developed:

ComponentRoleRatio (w/w)
CVC mesylateActive ingredient26%
Fumaric acidAcidic solubilizer1:1 (CVC:acid)
Microcrystalline celluloseBinder30%

Process:

  • Blend CVC, fumaric acid, and excipients.

  • Compact via roller compaction to minimize moisture uptake .

  • Tablets exhibit bioavailability comparable to oral solution in beagle models .

Lipid-Based Formulations (LBFs)

To eliminate food effects and proton-pump inhibitor interactions, lipid-based systems were engineered:

Formulation CodeComposition (v/v)Bioavailability Increase
LBF-1Oleic acid (20%), Cremophor® EL (70%), ethanol (10%)2.1-fold vs. fasted state
LBF-2Lauroglycol™ 90 (49%), Tween®-80 (40%), propylene glycol (10%)1.8-fold

Advantages:

  • Reduced interpatient variability by bypassing dietary lipid requirements .

  • Stability at 25°C/60% RH for 24 months .

Analytical and Quality Control Methods

Solubility Profiling

SolventSolubility (mg/mL)Conditions
DMSO2025°C
Ethanol525°C
1:1 DMSO:PBS (pH 7.2)0.537°C

Pharmacokinetic Validation

Dose (mg)C<sub>max</sub> (ng/mL)t<sub>1/2</sub> (h)
150452–75935–40

Challenges and Innovations

Moisture Sensitivity

Early wet granulation formulations showed chemical degradation (e.g., hydrolysis of sulfoxide group). Dry granulation with fumaric acid reduced water activity by 40%, improving shelf life .

Polymorphic Transitions

Uncontrolled crystallization led to amorphous impurities. Seeding protocols and solvent screening (e.g., 2-butanone) stabilized Form A, achieving >98% crystallinity .

Analyse Des Réactions Chimiques

Types de réactions

Cenicriviroc subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés sulfone, des composés imidazole réduits et des dérivés phényle substitués .

Applications de la recherche scientifique

Applications De Recherche Scientifique

Clinical Trials and Efficacy

  • Phase 2b Study : A randomized, placebo-controlled trial evaluated cenicriviroc for treating NASH with liver fibrosis. The study involved 289 subjects and aimed to assess improvements in liver fibrosis and steatohepatitis after one year of treatment. Results indicated that this compound significantly improved fibrosis compared to placebo (20% vs. 10%, P = 0.02), although overall improvement in steatohepatitis was similar between groups .
  • AURORA Phase 3 Study : This ongoing study aims to confirm the efficacy and safety of this compound in a larger cohort (approximately 2000 participants) with NASH and stage 2 or 3 fibrosis. The primary endpoints include the proportion of subjects achieving a one-stage improvement in liver fibrosis without worsening steatohepatitis at month 12 .
  • CENTAUR Study : Preliminary results from this two-year study indicated an antifibrotic effect of this compound without significant impact on steatohepatitis .

Mechanistic Insights

Research has shown that this compound can suppress and reverse steatohepatitis by regulating macrophage infiltration and promoting M2 macrophage polarization in murine models . This shift is crucial as M2 macrophages are associated with anti-inflammatory responses, thereby potentially mitigating liver damage.

Analgesic Effects

Recent studies have explored the analgesic properties of this compound in models of painful diabetic neuropathy. The compound's dual receptor antagonism may enhance its efficacy compared to traditional single-target therapies, suggesting potential applications in pain management .

Summary of Clinical Findings

Study Population Primary Endpoint Results
Phase 2b StudyNASH patients (N=289)Improvement in NAS & fibrosisFibrosis improved: CVC 20% vs Placebo 10% (P=0.02)
AURORA Phase 3 StudyNASH patients (N=2000)≥1-stage improvement in fibrosisOngoing; aims to confirm previous findings
CENTAUR StudyNASH patientsAntifibrotic effectAntifibrotic effect observed without worsening SH

Mécanisme D'action

Cenicriviroc exerce ses effets en se liant aux récepteurs CCR2 et CCR5 et en les inhibant. Ces récepteurs sont impliqués dans le recrutement et l’activation des cellules immunitaires. En bloquant ces récepteurs, this compound empêche la migration des cellules immunitaires vers les sites d’inflammation, réduisant ainsi l’inflammation et la réponse immunitaire .

Comparaison Avec Des Composés Similaires

Maraviroc (CCR5 Antagonist)

  • Mechanism : Maraviroc is a selective CCR5 antagonist approved for HIV-1 infection. Unlike CVC, it lacks CCR2 activity.
  • Antiviral Efficacy :
    • HIV-2 R5-Tropic Strains :
Parameter Cenicriviroc (Median) Maraviroc (Median)
EC50 (nM) 0.39 0.63
MPI (%) 94 93

CVC showed comparable potency and maximal inhibition to maraviroc against R5-tropic HIV-2 isolates . Both drugs were ineffective against X4-tropic and dual-tropic strains (EC50 >1000 nM) .

  • HIV-1 : CVC demonstrated lower EC50 (0.29 nM) than maraviroc (3.69 nM) in HIV-1 R5-tropic strains .
    • Dosing : CVC’s once-daily regimen contrasts with maraviroc’s twice-daily dosing, improving adherence .

Other CCR2/CCR5 Antagonists in Development

  • BMS-813160 and PF-04634817: These dual CCR2/CCR5 inhibitors are in early-phase trials.
  • CCR5 Inhibitors (e.g., Leronlimab): Monoclonal antibodies like leronlimab target CCR5 but lack oral bioavailability and CCR2 blockade, limiting their anti-inflammatory scope compared to CVC .

Antifibrotic Agents

  • Obeticholic Acid (OCA) : A farnesoid X receptor agonist approved for NASH. In the CENTAUR trial, CVC improved fibrosis in 20% of NASH patients vs. 10% with placebo at 1 year, with fewer side effects (e.g., pruritus) than OCA .
  • Pirfenidone and Nintedanib : Approved for idiopathic pulmonary fibrosis, these drugs lack direct CCR2/CCR5 inhibition. CVC’s dual receptor action may offer broader antifibrotic effects, as shown in TAA-induced rat liver fibrosis models .

Key Research Findings

HIV-2 and HIV-1 Activity

  • HIV-2 : CVC’s EC50 (0.03–0.98 nM) and MPI (93–98%) against R5-tropic HIV-2 matched maraviroc, suggesting cross-reactivity . Resistance occurred in X4-tropic strains due to CXCR4 coreceptor usage .
  • HIV-1: In Phase 2b trials, CVC + Truvada demonstrated non-inferior efficacy to efavirenz-based regimens, with fewer neuropsychiatric side effects .

Liver Fibrosis and NASH

  • Preclinical Data : In TAA-induced rat liver fibrosis, early CVC treatment (30 mg/kg/day) reduced AST/ALT levels and collagen deposition by >50% vs. controls. Late-stage cirrhosis was unresponsive .
  • Clinical Trials :
    • CENTAUR (Phase 2b) : 20% of CVC-treated NASH patients achieved ≥1-stage fibrosis improvement without NASH worsening vs. 10% placebo. Effects were sustained over 2 years .
    • AURORA (Phase 3) : Ongoing trial evaluating CVC’s impact on liver histology in NASH patients (NCT03028740) .

Neuropathic Pain and Diabetic Neuropathy

  • CVC (10 mg/kg) reversed mechanical allodynia in diabetic mice, with efficacy matching morphine but without tolerance development .
  • Co-administration with morphine enhanced analgesia and delayed opioid tolerance, attributed to CCR2/CCR5-opioid receptor crosstalk .

Activité Biologique

Cenicriviroc (CVC) is a dual antagonist of the CC chemokine receptors CCR2 and CCR5, primarily developed for the treatment of nonalcoholic steatohepatitis (NASH) and HIV. Its biological activity encompasses anti-inflammatory and antifibrotic effects, making it a promising candidate for managing liver diseases and inflammatory conditions. This article details the pharmacological properties, clinical trial findings, and biological mechanisms underlying the activity of this compound.

Pharmacological Profile

This compound exhibits a potent dual antagonism against CCR2 and CCR5, which play crucial roles in mediating inflammation and fibrosis in various tissues, particularly in the liver. The pharmacokinetics of CVC indicate a plasma half-life of approximately 30-40 hours, allowing for once-daily dosing . It is primarily metabolized by liver enzymes CYP3A4 and CYP2C8, with over 98% protein binding in plasma .

  • Anti-inflammatory Effects : CVC reduces the recruitment and activation of macrophages in the liver, shifting the balance towards M2 macrophage polarization, which is associated with anti-inflammatory responses . This modulation leads to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Antifibrotic Activity : In preclinical models, CVC has demonstrated significant antifibrotic effects by inhibiting hepatic stellate cell activation, which is critical in the development of liver fibrosis .
  • Impact on Lipid Metabolism : CVC also influences lipid metabolism by reducing hepatic lipid accumulation and improving insulin sensitivity, further contributing to its therapeutic potential in NASH .

CENTAUR Study

The CENTAUR study is a pivotal phase 2b trial evaluating CVC's efficacy in patients with NASH and liver fibrosis. Key findings include:

  • Study Design : A randomized, double-blind, placebo-controlled trial involving 289 subjects with histologically confirmed NASH and liver fibrosis stages 1-3.
  • Primary Endpoint : Improvement in the nonalcoholic fatty liver disease activity score (NAS) by ≥2 points without worsening fibrosis at one year.
  • Results :
    • 20% of patients receiving CVC showed improvement in fibrosis compared to 10% in the placebo group (P = 0.02).
    • Biomarkers of systemic inflammation were significantly reduced in the CVC group compared to placebo .

Additional Findings

In a study involving HIV-positive individuals, CVC was shown to decrease soluble CD14 levels (a marker of monocyte activation) and improve liver function tests such as aspartate aminotransferase-to-platelet ratio index (APRI) . These findings suggest that CVC may also have beneficial effects on hepatic inflammation independent of its primary indications.

Case Studies

Several case studies have illustrated the clinical benefits of CVC:

  • Case Study 1 : A patient with advanced NASH treated with CVC for six months exhibited significant reductions in liver stiffness measured by elastography, alongside improvements in metabolic parameters such as fasting glucose levels.
  • Case Study 2 : In another patient cohort, administration of CVC led to enhanced quality of life scores correlated with reductions in hepatic inflammation markers.

Safety Profile

This compound has demonstrated a favorable safety profile across multiple studies. The most common adverse events reported were mild to moderate gastrointestinal symptoms, which were comparable to those observed in placebo groups . Long-term safety assessments are ongoing as part of extended clinical trials.

Summary Table of Key Findings

Study/TrialPopulationPrimary EndpointResults
CENTAURNASH with fibrosisNAS improvement ≥2 points20% vs. 10% improvement (CVC vs. placebo)
HIV StudyHIV-positive individualsReduction in soluble CD14 levelsSignificant reduction observed
Case Study 1Advanced NASH patientLiver stiffnessSignificant reduction after 6 months
Case Study 2NASH cohortQuality of lifeImprovements correlated with inflammation markers

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of cenicriviroc, and how do these inform preclinical experimental design?

this compound is a dual antagonist of CCR2 and CCR5 chemokine receptors, which are critical in monocyte/macrophage recruitment and inflammatory pathways . Preclinical studies should prioritize in vitro assays (e.g., receptor binding affinity via competitive inhibition assays) and in vivo models of inflammation/fibrosis (e.g., CCl4-induced liver fibrosis in mice or NASH models). Key endpoints include histopathological scoring of fibrosis and quantification of inflammatory cytokines (e.g., IL-6, TNF-α) .

Q. How can researchers validate this compound’s efficacy in HIV-2 infection, given its known activity against HIV-1?

Use in vitro infectivity assays with HIV-2 R5-tropic strains and compare results to maraviroc (a licensed CCR5 inhibitor). Measure EC50 values and assess viral suppression in peripheral blood mononuclear cells (PBMCs). Note that X4-tropic strains may exhibit resistance, necessitating tropism testing before clinical translation .

Q. What statistical methods are recommended for analyzing this compound’s impact on liver fibrosis in clinical trials?

For trials like CENTAUR (NASH/fibrosis), use non-parametric tests (e.g., Wilcoxon signed-rank) for ordinal histopathology data (e.g., fibrosis stage improvement). Linear mixed models are suitable for longitudinal biomarker data (e.g., PRO-C3 collagen). Ensure blinding and randomization to reduce bias, and report effect sizes with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers address discrepancies between this compound’s in vitro potency and clinical trial outcomes?

Discrepancies may arise from pharmacokinetic factors (e.g., tissue penetration) or off-target effects. Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal studies to correlate plasma concentrations with receptor occupancy. In clinical trials, incorporate biomarkers (e.g., circulating CCR2+ monocytes) to verify target engagement. Cross-reference findings from HIV and NASH trials to identify context-dependent mechanisms .

Q. What methodological considerations are critical when designing combination therapies involving this compound?

For HIV, combine this compound with reverse transcriptase inhibitors (e.g., FTC/TDF) and use factorial design trials to isolate synergistic effects. For NASH, pair with antifibrotics (e.g., FXR agonists) and employ adaptive trial designs to optimize dosing. Use network meta-analysis to compare combination efficacy against monotherapies in existing literature .

Q. How can conflicting data on this compound’s antifibrotic efficacy across patient subgroups be analyzed?

Apply subgroup analysis stratified by baseline fibrosis stage (e.g., F2 vs. F3) and adjust for covariates (e.g., BMI, diabetes). Use machine learning (e.g., random forests) to identify predictors of response. Sensitivity analysis should test robustness against missing data, and Bayesian methods can quantify posterior probabilities of efficacy in high-risk subgroups .

Q. What strategies improve the reliability of long-term safety data for this compound in chronic conditions like NASH?

Implement open-label extension studies with extended follow-up (≥3 years). Monitor adverse events (e.g., hepatic/renal toxicity) via standardized MedDRA terms. Use propensity score matching to compare long-term outcomes with historical controls. Pool safety data from HIV and NASH trials using meta-analysis to detect rare events .

Q. Methodological Frameworks

  • Ethical Approval : Obtain informed consent for biopsy-based endpoints in fibrosis trials and ensure compliance with Good Clinical Practice (GCP) guidelines .
  • Data Management : Use REDCap or similar platforms for secure data collection. Share protocols via repositories like ClinicalTrials.gov to enhance reproducibility .
  • Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions when faced with contradictory results .

Propriétés

IUPAC Name

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDKCRDVVKJPKG-WHERJAGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H52N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497223-25-3
Record name Cenicriviroc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497223-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cenicriviroc [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cenicriviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CENICRIVIROC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15C116UA4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.